molecular formula C8H13N5O3 B2481279 N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine CAS No. 450344-73-7

N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2481279
CAS No.: 450344-73-7
M. Wt: 227.224
InChI Key: SICNPRUADPRLNB-UHFFFAOYSA-N
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Description

N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a pyrimidine core, a structure of significant interest in the design of novel bioactive molecules due to its prevalence in pharmacologically active compounds . The scaffold is a nitrogen-containing heterocycle, which is an indispensable building block for designing novel biologically active molecules for medicinal and pharmaceutical purposes . These heterocyclic systems are known to modulate the functions of different receptors or enzymes in living systems, which is crucial for studying their biological action and potential therapeutic applications . The molecular structure incorporates a 5-nitro group and a 4,6-diamine functionality, which provides versatile sites for further chemical modification and derivatization. The N-(1-methoxypropan-2-yl) side chain is an aliphatic ether-containing group that can influence the compound's physicochemical properties, such as solubility and lipophilicity, which are critical parameters in drug design . While the specific biological activity of this compound requires further investigation, structurally related pyrimidine and diazine derivatives have demonstrated a range of valuable biological activities in scientific literature, including pronounced antiproliferative activity in diverse human cancer cell lines . Furthermore, related diarylamine derivatives have been explored as tubulin polymerization inhibitors, targeting the colchicine binding site and showing significant anti-proliferative activity . This reagent is intended for use as a key synthetic intermediate in the development of potential therapeutic agents and for biochemical profiling. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult safety data sheets prior to use and handle this material using appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

4-N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O3/c1-5(3-16-2)12-8-6(13(14)15)7(9)10-4-11-8/h4-5H,3H2,1-2H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICNPRUADPRLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC1=NC=NC(=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to enhance efficiency and safety. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and strong acids or bases for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to optimize yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro group can participate in redox reactions, while the diamine group can form hydrogen bonds with biological molecules, influencing their activity. The methoxypropan-2-yl group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The 5-nitropyrimidine-4,6-diamine core is highly versatile, with substituents ranging from aromatic (e.g., benzyl, aryl) to aliphatic (e.g., ethyl, isobutyl). Key analogs include:

Compound Name Substituents (N4/N6) Melting Point (°C) Yield (%) Key Properties/Applications
N4,N6-Diethyl-5-nitropyrimidine-4,6-diamine (5k) Ethyl 84–86 89 Low melting point; aliphatic flexibility
N4,N6-Bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine (5f) 4-Chlorobenzyl 159–161 95 High crystallinity; electron-withdrawing substituents
N-(2-Methoxy-4-nitrophenyl)-5-nitro-4,6-pyrimidinediamine 2-Methoxy-4-nitrophenyl Not reported Not reported Aromatic nitro group; potential redox activity
N-sec-Butyl-5-nitro-4,6-pyrimidinediamine sec-Butyl Not reported Not reported Branched alkyl; moderate polarity
Target Compound (N-(1-methoxypropan-2-yl)-...) 1-Methoxypropan-2-yl Not reported Not reported Branched alkoxy; enhanced polarity and steric hindrance

Key Observations

  • Melting Points : Aliphatic substituents (e.g., ethyl, isobutyl) correlate with lower melting points (84–86°C for 5k) compared to aromatic derivatives (137–197°C for benzyl analogs) due to reduced π-π stacking and weaker intermolecular forces .
  • Synthetic Yields : Electron-rich aromatic substituents (e.g., 4-chlorobenzyl in 5f) achieve higher yields (95%) compared to sterically hindered aliphatic groups (e.g., bromophenethyl in 5h: 30% yield), suggesting reactivity challenges with bulky substituents .
  • This contrasts with the hydrophobic nature of benzyl or phenethyl analogs .

Reactivity and Electronic Effects

  • Nitro Group Reactivity : The electron-withdrawing nitro group at position 5 facilitates nucleophilic attack at positions 2 and 3. Substituents like methoxy (electron-donating) may slightly counteract this effect, altering reaction pathways compared to electron-withdrawing aryl derivatives .
  • Theoretical Insights: Gaussian16 calculations on related compounds suggest that substituents influence transition-state geometries during aminolysis. The branched methoxypropan-2-yl group may stabilize intermediates via steric or electronic effects, though specific data for the target compound is lacking .

Biological Activity

N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This document will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

PropertyValue
IUPAC Name This compound
Molecular Formula C8H13N5O3
Molecular Weight 227.22 g/mol
CAS Number 1257547-87-7

The structure features a nitro group and a pyrimidine core, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cellular processes, impacting pathways such as nucleotide synthesis and DNA replication.
  • Receptor Interaction : It can bind to specific cellular receptors, altering signal transduction pathways that affect cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of nitropyrimidines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell growth.

Case Study Example :
In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated significant cytotoxicity with an IC50 value of 12 µM. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis in cancer cells.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Research has shown that nitropyrimidines can exhibit broad-spectrum antimicrobial effects.

Research Findings :
In vitro tests against Gram-positive and Gram-negative bacteria revealed that this compound inhibited bacterial growth with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL. This suggests its potential as a lead compound for developing new antibiotics .

Summary of Research Findings

Study TypeFindings
Anticancer Activity Induced apoptosis in MCF-7 cells with IC50 = 12 µM
Antimicrobial Activity MIC values between 8 - 32 µg/mL against various bacteria

Q & A

Q. How can researchers optimize the synthesis of N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine while minimizing side reactions?

  • Methodological Answer : The synthesis of this compound likely involves nitration and nucleophilic substitution steps. Key considerations include:
  • Nitration : Use nitric acid in acetic acid at controlled temperatures (e.g., 0–25°C) to avoid over-nitration .
  • Substitution : React 5-nitropyrimidine-4,6-diamine with 1-methoxypropan-2-ol under basic conditions (e.g., K₂CO₃ in DMF) to favor regioselective substitution at the 4- and 6-positions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Q. What spectroscopic techniques are critical for confirming the structure of N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine?

  • Methodological Answer :
  • NMR : Use ¹H/¹³C NMR to verify the methoxypropan-2-yl group (δ ~3.3 ppm for OCH₃, δ ~1.3 ppm for CH(CH₃)) and pyrimidine ring protons (δ ~8.2 ppm for aromatic H) .
  • Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion peak (e.g., m/z calculated for C₉H₁₆N₅O₃: 254.1254) .
  • IR : Detect nitro group vibrations (~1520 cm⁻¹ for asymmetric NO₂ stretch) and amine N–H stretches (~3300 cm⁻¹) .

Q. How does the methoxypropan-2-yl substituent influence solubility and bioavailability?

  • Methodological Answer :
  • Solubility : The methoxy group enhances hydrophilicity, while the branched alkyl chain improves lipid solubility. Use logP calculations (e.g., via ChemDraw) to predict partitioning behavior .
  • Bioavailability : Perform in vitro assays (e.g., Caco-2 permeability) to assess absorption. Compare with analogs lacking the methoxy group to isolate substituent effects .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in the substitution reactions of 5-nitropyrimidine derivatives?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian16 to model transition states for nucleophilic attack at the 4- vs. 6-position. The nitro group’s electron-withdrawing effect directs substitution to the less electron-deficient site .
  • Solvent Effects : Include implicit solvent models (e.g., PCM for DMF) to account for polarity-driven regioselectivity differences .

Q. What strategies resolve contradictions in biological activity data across cell lines for N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine?

  • Methodological Answer :
  • Dose-Response Curves : Perform IC₅₀ assays in triplicate across multiple cell lines (e.g., HeLa, MCF-7) to identify cell-type-specific sensitivities .
  • Target Profiling : Use kinase inhibition panels or proteomics to identify off-target interactions that may explain variability .
  • Metabolic Stability : Assess compound degradation in cell lysates via LC-MS to rule out differential metabolic activation .

Q. How can X-ray crystallography elucidate polymorphism in N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine?

  • Methodological Answer :
  • Crystal Growth : Use slow vapor diffusion (e.g., dichloromethane/pentane) to obtain single crystals .
  • Data Collection : Employ SHELXL for structure refinement. Analyze hydrogen-bonding networks (e.g., N–H⋯O between amine and nitro groups) to explain polymorph stability .

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